Furo[3,2-d]pyrimidine-2-methanamine
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Overview
Description
Furo[3,2-d]pyrimidine-2-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring, which imparts unique chemical and biological properties. The molecular formula of this compound is C7H7N3O, and it has a molecular weight of 149.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,2-d]pyrimidine-2-methanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminopyrimidine with furfural in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-d]pyrimidine-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound .
Scientific Research Applications
Furo[3,2-d]pyrimidine-2-methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are investigated as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Furo[3,2-d]pyrimidine-2-methanamine involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the inhibition of protein kinases, which are essential enzymes involved in cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt cellular signaling pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Comparison: Furo[3,2-d]pyrimidine-2-methanamine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting certain protein kinases, making it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
furo[3,2-d]pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-3-7-9-4-6-5(10-7)1-2-11-6/h1-2,4H,3,8H2 |
InChI Key |
YIXJFGGXVLCENQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CN=C(N=C21)CN |
Origin of Product |
United States |
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